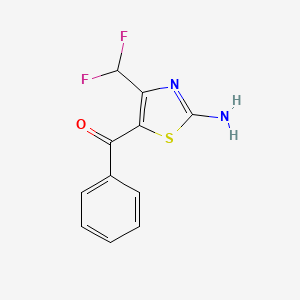

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQOFSLVVSIAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with benzoyl and difluoromethyl groups. One common method includes the use of aniline precursors, which undergo diazotization followed by a reaction with thiourea and benzoyl chloride under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Applications

The compound has shown promising anticancer properties in several studies.

- Mechanism of Action : Thiazole derivatives, including 2-amino thiazoles, are known to induce apoptosis in cancer cells through various pathways. They often act by inhibiting specific enzymes or pathways critical for cancer cell survival and proliferation.

-

Case Studies :

- A study reported that compounds derived from 2-amino thiazoles demonstrated cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. For instance, one derivative exhibited an IC50 value of 10–30 µM against these cell lines, indicating strong anticancer potential .

- Another investigation synthesized N-acylated 2-amino thiazoles that were tested against human glioblastoma U251 and melanoma WM793 cells. The most active compound showed significant cytotoxicity, suggesting that structural modifications can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied, particularly their effectiveness against resistant bacterial strains.

- Mechanism of Action : Thiazoles can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making them effective against a range of pathogens.

-

Case Studies :

- Research indicated that certain thiazole compounds exhibited low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Streptococcus pneumoniae, highlighting their potential as effective antibacterial agents .

- A specific study evaluated the antibacterial efficacy of imidazotriazole-incorporated thiazoles against various microbial species. Results showed that some derivatives surpassed the activity of standard antibiotics like amphotericin B .

Addressing Antibiotic Resistance

Thiazole derivatives are being explored for their ability to combat antibiotic resistance, which is a growing concern in clinical settings.

- Mechanism of Action : These compounds can act on multiple bacterial targets simultaneously, reducing the likelihood of resistance development.

-

Case Studies :

- A review highlighted the effectiveness of thiazole derivatives in inhibiting mechanisms underlying antibiotic resistance in bacteria. Compounds with dual-targeting mechanisms showed significantly lower frequencies of resistance compared to traditional antibiotics .

- The structural diversity within thiazole compounds allows for tailored approaches to target specific resistant strains effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Free amino group at position 2 | Essential for anticancer activity |

| Carboxylic acid moiety at position 4 | Enhances antibacterial properties |

| Benzoyl group at position 5 | Increases cytotoxicity against cancer cells |

Mechanism of Action

The mechanism of action of 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death . Additionally, the compound may interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiazole Derivatives

Table 1: Structural and Functional Comparison of 1,3-Thiazole Derivatives

Structural and Electronic Differences

- Substituent Effects: The difluoromethyl group in the target compound offers superior metabolic stability compared to chloromethyl () or methyl () groups due to fluorine’s electronegativity and resistance to oxidation .

Electronic Properties :

Biological Activity

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties, alongside synthesis methods and relevant case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring with an amino group and a difluoromethyl substituent. The presence of the benzoyl moiety enhances its lipophilicity and may influence its interaction with biological targets. The unique structure contributes to its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 200 | |

| Escherichia coli | 200 | |

| Aspergillus fumigatus | 6.25 - 12.5 | |

| Penicillium marneffei | 6.25 - 12.5 |

The compound's minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics like amoxicillin, indicating its potential for therapeutic use in bacterial infections.

2. Antitumor Activity

The compound has shown promise in various antitumor assays. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant activity against multiple myeloma and lymphoma cells:

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

3. Anti-inflammatory and Analgesic Properties

The compound also exhibits anti-inflammatory effects, which can be attributed to its ability to modulate enzyme activities involved in inflammatory pathways. This property adds to its therapeutic profile by potentially offering relief from pain and inflammation associated with various conditions.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets within cells, inhibiting critical enzymatic pathways or disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Conventional Synthesis : Employing standard organic reactions involving thiazole derivatives.

- Green Chemistry Approaches : Utilizing catalysts such as ZnO nanoparticles to enhance yield while minimizing environmental impact.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- A study demonstrated that derivatives with amino or quinolinyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

- Another investigation reported the synthesis of thiazole compounds that showed promising results against trypanosomal infections with IC50 values significantly lower than traditional treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-amino-5-benzoyl-4-difluoromethyl-1,3-thiazole, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React 4-difluoromethyl thiazole precursors with benzoyl chloride derivatives under reflux conditions in ethanol or THF. Catalysts like glacial acetic acid (0.5–1.0 eq.) are critical for imine bond formation .

- Step 2 : Optimize solvent polarity (e.g., ethanol vs. DMF) to balance reaction rate and byproduct formation. demonstrates that ethanol reduces side reactions in analogous thiazole syntheses, achieving yields of 70–85% .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using melting point analysis and elemental composition (C, H, N, S) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Analytical Workflow :

- FT-IR : Confirm the presence of C=O (benzoyl, ~1680 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- ¹H/¹³C NMR : Identify thiazole ring protons (δ 7.2–8.1 ppm) and difluoromethyl groups (δ 4.5–5.5 ppm, split due to CF₂ coupling). provides comparative NMR data for structurally similar thiazoles .

- Mass Spectrometry : Prioritize high-resolution MS to resolve isotopic patterns from fluorine and sulfur .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed for this compound?

- Experimental Design :

- Assay Optimization : Vary cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and incubation times to isolate selective toxicity. highlights fluorine substitution’s role in enhancing membrane permeability but also off-target effects .

- Control Experiments : Compare with analogs lacking the difluoromethyl group (e.g., 2-amino-5-benzoyl-1,3-thiazole) to assess the contribution of fluorination to bioactivity .

- Data Normalization : Use IC₅₀/EC₅₀ ratios to differentiate between therapeutic and cytotoxic thresholds. For example, reports anticancer activity at 10–50 µM but cytotoxicity at >100 µM .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., kinases or microbial enzymes)?

- Methodological Framework :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. illustrates how thiazole derivatives adopt planar conformations in enzyme active sites (e.g., triazole acetamide derivatives in bacterial kinases) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on fluorine-mediated hydrophobic interactions .

- QSAR Modeling : Corporate Hammett constants (σ) for substituents (e.g., difluoromethyl σ = 0.43) to predict activity trends across analogs .

Q. How does structural modification of the benzoyl or difluoromethyl groups impact the compound’s physicochemical properties (e.g., solubility, logP)?

- Structure-Property Relationships :

- Benzoyl Modifications : Replace with electron-withdrawing groups (e.g., nitro) to enhance logP (lipophilicity) but reduce aqueous solubility. shows phenyl-thiazole hybrids with logP values ranging from 2.1–3.5 .

- Fluorine Substitution : Compare difluoromethyl (-CF₂H) vs. trifluoromethyl (-CF₃) to balance metabolic stability and polarity. Fluorine’s electronegativity lowers pKa, enhancing membrane permeability (see for fluorobenzyl-thiazole analogs) .

- Solubility Testing : Use shake-flask method (PBS, pH 7.4) and correlate with Hansen solubility parameters .

Key Considerations for Experimental Reproducibility

- Catalyst Purity : Use freshly distilled glacial acetic acid to avoid side reactions () .

- Spectral Baseline Correction : Ensure NMR spectra are baseline-subtracted to resolve overlapping signals from aromatic protons .

- Biological Replicates : Perform assays in triplicate with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.